molecular formula C27H28ClN5O9S3 B1668823 Cefcanel daloxate CAS No. 97275-40-6

Cefcanel daloxate

カタログ番号 B1668823
CAS番号: 97275-40-6
分子量: 661.7 g/mol
InChIキー: HFVATKYQUGKLGL-NHTDIDGASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefcanel daloxate, also known as KY-109, is a pro-drug designed to improve the oral absorption of KY-087 . The antimicrobial activities of KY-087 against clinically isolated Gram-positive organisms were superior to those of CEX and CCL . The antimicrobial activities of KY-087 against Gram-negative organisms, such as Enterobacter sp., Serratia, and Pseudomonas sp., were less active .


Synthesis Analysis

Cefcanel daloxate is a double cephem ester of cefcanel . It is the active principle released in the body after uptake of an intermediate cephem mono ester . The pharmacokinetics of cefcanel following a single oral dose of cefcanel daloxate hydrochloride 300 mg has been studied in healthy volunteers and patients with various degrees of stable renal insufficiency .


Molecular Structure Analysis

The molecular formula of Cefcanel daloxate is C27H28ClN5O9S3 . The InChIKey is HFVATKYQUGKLGL-PCQLZLFJSA-N .


Chemical Reactions Analysis

The pharmacokinetics of cefcanel following a single oral dose of cefcanel daloxate hydrochloride 300 mg has been studied . The concentrations of cefcanel in plasma and urine were measured using high-performance liquid chromatography .


Physical And Chemical Properties Analysis

Cefcanel daloxate is a small molecule drug . The CAS Registry number is 92602-21-6 .

科学的研究の応用

  • Pharmacokinetics and Renal Function Assessment Cefcanel daloxate hydrochloride, a new oral cephalosporin prodrug, has been studied for its pharmacokinetics in healthy volunteers and patients with various degrees of impaired renal function. The study found that cefcanel renal clearance and fraction excreted in urine were linearly correlated with renal function, suggesting that dosage adjustments may not be necessary even in pre-uraemic patients (Edwall et al., 1994).

  • In Vivo Efficacy Comparison The in vivo efficacy of cefcanel daloxate was compared with cefaclor using a thigh infection model in mice. The study demonstrated similar effectiveness of both drugs in reducing bacterial counts by approximately 90% (Magni & Lionell, 1990).

  • Metabolite Pharmacokinetics A study on the pharmacokinetics of the main metabolites of cefcanel daloxate hydrochloride showed that after oral administration, the absolute oral bioavailability of cefcanel was approximately 40%. The renal clearances of cefcanel indicated almost complete excretion in urine as unmetabolized drug after intravenous administration (Edwall et al., 1993).

  • Comparative Efficacy in Urinary Tract Infections A study comparing cefcanel daloxate with amoxicillin for treating acute uncomplicated urinary tract infections found no significant differences in outcomes between the two therapeutic regimens. Both drugs showed comparable efficacy and adverse effects (Nicolle et al., 1993).

  • Efficacy in Pharyngotonsillitis Treatment A randomized, double-blind multicenter study evaluated the efficacy, safety, and tolerance of cefcanel daloxate in treating acute pharyngotonsillitis. The study concluded that cefcanel daloxate 300 mg bid was as effective and well-tolerated as phenoxymethylpenicillin 300 mg tid in the treatment (Grunfeld et al., 1994).

  • Treatment of Maxillary Sinusitis In a study comparing cefcanel daloxate with cefaclor for treating acute purulent maxillary sinusitis, both drugs were found to be highly effective with minimal adverse events. The study concluded no significant differences in efficacy between the two treatment groups (Köhler & Schenk, 1995).

  • Antibacterial Activity Assessment Research evaluating the antibacterial activity of cefcanel against a range of bacteria showed that it was more active than other cephalosporins against certain bacterial species like Escherichia coli, Klebsiella aerogenes, and Proteus mirabilis. Cefcanel also displayed reasonable susceptibility towards Haemophilus influenzae and Branhamella catarrhalis (Bergan & da Fonseca, 1993).

特性

IUPAC Name

(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (6R,7R)-7-[[(2R)-2-[(2S)-2-aminopropanoyl]oxy-2-phenylacetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5O9S3/c1-12(28)24(35)41-20(15-7-5-4-6-8-15)21(33)29-18-22(34)32-19(25(36)38-9-17-13(2)39-27(37)40-17)16(10-42-23(18)32)11-43-26-31-30-14(3)44-26/h4-8,12,18,20,23H,9-11,28H2,1-3H3,(H,29,33)/t12-,18+,20+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMYEZPDRKXESR-XHSUIHOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(CSC3N2C(=O)C3NC(=O)C(C4=CC=CC=C4)OC(=O)C(C)N)CSC5=NN=C(S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=O)O1)COC(=O)C2=C(CS[C@H]3N2C(=O)[C@H]3NC(=O)[C@@H](C4=CC=CC=C4)OC(=O)[C@H](C)N)CSC5=NN=C(S5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefcanel daloxate

CAS RN

97275-40-6
Record name Cefcanel daloxate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097275406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CEFCANEL DALOXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9693UHF82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefcanel daloxate
Reactant of Route 2
Reactant of Route 2
Cefcanel daloxate
Reactant of Route 3
Cefcanel daloxate
Reactant of Route 4
Cefcanel daloxate
Reactant of Route 5
Reactant of Route 5
Cefcanel daloxate
Reactant of Route 6
Reactant of Route 6
Cefcanel daloxate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。